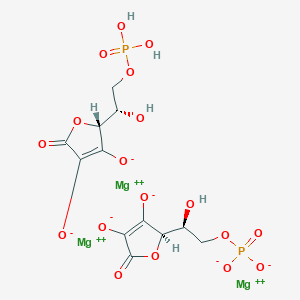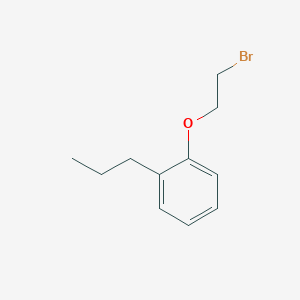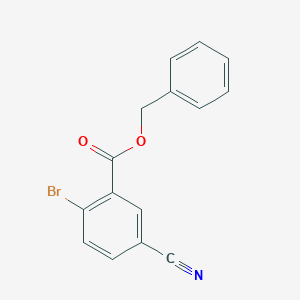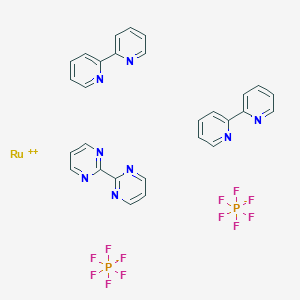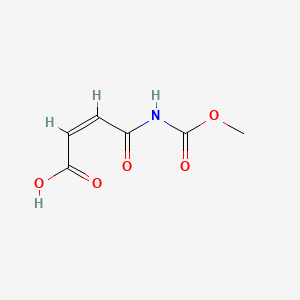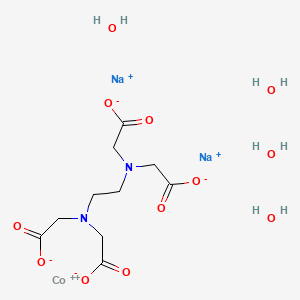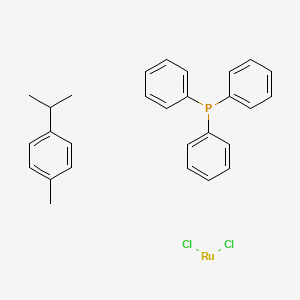
Rucl2(pph3)(p-cymene)
説明
Rucl2(pph3)(p-cymene) is a useful research compound. Its molecular formula is C28H29Cl2PRu and its molecular weight is 568.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rucl2(pph3)(p-cymene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rucl2(pph3)(p-cymene) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Arylation
RuCl2(PPh3)(p-cymene) demonstrates significant potential in catalytic arylation processes. It selectively leads to ortho monoarylation of functional arenes with arylchlorides and heteroarylhalides in water, offering a green chemistry approach to creating bifunctional derivatives (Arockiam, Fischmeister, Bruneau, & Dixneuf, 2013).
Synthesis of Ruthenium Complexes
The compound plays a critical role in synthesizing various ruthenium complexes. For example, it is used to generate RuCl2(p-cymene)(H2IMes) in high yields, crucial for producing second-generation olefin metathesis catalysts (Day & Fogg, 2018).
Catalytic Activity in Arylation
RuCl2(PPh3)(p-cymene) is involved in creating complexes that exhibit catalytic activity for direct arylation processes, contributing to advancements in organic synthesis (Özdemir, Demir, Gürbüz, Çetinkaya, Toupet, Bruneau, & Dixneuf, 2009).
Isomerization Catalysis
This ruthenium complex is essential in catalyzing the isomerization of allylic alcohols in aqueous mediums, showcasing its efficiency and potential for green chemistry applications (Lastra-Barreira, Díez, & Crochet, 2009).
Ligand Influence Studies
The compound is utilized in studying ligand influences in ruthenium(II) systems, helping to elucidate the roles of steric and electronic factors in such systems (Serron & Nolan, 1995).
Dinuclear Ruthenium Complexes
It's instrumental in the synthesis of dinuclear ruthenium ethylene complexes, which have applications in catalytic reactions like atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) (Wolf, Thommes, Briel, Scopelliti, & Severin, 2008).
Hydrogenation Catalysis
This compound is used in creating ruthenium(II) complexes that exhibit catalytic activity in hydrogenation reactions, a significant process in organic chemistry (Venkateswaran, Mague, & Balakrishna, 2007).
Olefin Metathesis
RuCl2(PPh3)(p-cymene) reacts with diazoalkanes to form various complexes, which are catalysts for olefin metathesis, a vital reaction in material science and organic synthesis (Schwab, Grubbs, & Ziller, 1996).
Catalytic Coupling
It catalyzes the regioselective coupling of terminal alkynes, amine, and carbon dioxide, leading to the formation of anti-Markovnikov adducts of vinyl carbamates, which is significant in synthetic chemistry (Watile & Bhanage, 2014).
Synthesis of Complexes with Mnt Ligand
The compound reacts with disodium maleonitriledithiolate to form complexes with potential applications in various chemical processes (Jia, Han, Zhang, & Jin, 2007).
Green Synthesis of Phthalides
RuCl2(p-cymene) demonstrates efficiency in green synthesis of phthalides through oxidative C-H bond alkenylations, representing a sustainable approach in organic synthesis (Zhao, Zhang, Yan, & Cai, 2015).
Cytotoxicity Studies
Studies on RuCl2(p-cymene) complexes with different ligands have been conducted to understand their cytotoxicity, essential in the development of anticancer agents (Biancalana, Zacchini, Ferri, Lupo, Pampaloni, & Marchetti, 2017).
Homo- and Heterobimetallic Complexes
This compound forms homo- and heterobimetallic complexes with catalytic activity in oxidation reactions, contributing to advancements in catalysis (Silva, Piotrowski, Mayer, Polborn, & Severin, 2001).
特性
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKFSUVVCGWCM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2PRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



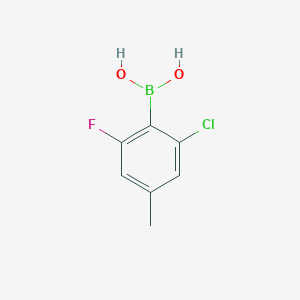
![[4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251251.png)
![[3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251253.png)
![[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]boronic acid](/img/structure/B8251257.png)
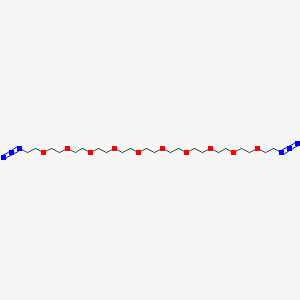
![1-[6-[(5-Azido-2-nitrobenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B8251271.png)
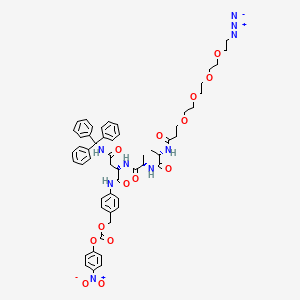
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)
